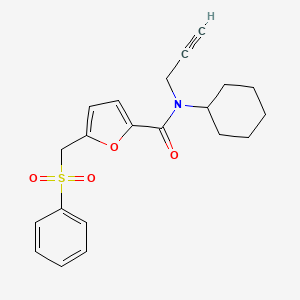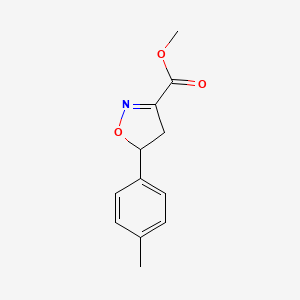
2-(6-Methylpyridin-3-yl)oxyquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-3-yl)oxyquinoxaline, also known as MPQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPQX is a quinoxaline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)oxyquinoxaline involves its selective binding to the NMDA receptor. This binding prevents the receptor from being activated by glutamate, which in turn reduces the influx of calcium ions into the cell. This reduction in calcium influx is thought to play a role in the physiological effects of 2-(6-Methylpyridin-3-yl)oxyquinoxaline, including its ability to modulate neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
2-(6-Methylpyridin-3-yl)oxyquinoxaline has been shown to have a range of biochemical and physiological effects, including its ability to modulate synaptic plasticity and neuronal excitability. In addition, 2-(6-Methylpyridin-3-yl)oxyquinoxaline has been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(6-Methylpyridin-3-yl)oxyquinoxaline in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the role of these receptors in the brain without affecting other neurotransmitter systems. However, one limitation of using 2-(6-Methylpyridin-3-yl)oxyquinoxaline is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research involving 2-(6-Methylpyridin-3-yl)oxyquinoxaline. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 2-(6-Methylpyridin-3-yl)oxyquinoxaline. In addition, 2-(6-Methylpyridin-3-yl)oxyquinoxaline may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Finally, 2-(6-Methylpyridin-3-yl)oxyquinoxaline may have potential applications in the study of other neurotransmitter systems in the brain, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of 2-(6-Methylpyridin-3-yl)oxyquinoxaline involves the reaction of 3,6-dimethylpyridine-2,5-diamine with 2-bromoquinoxaline in the presence of a palladium catalyst. This method has been well-established in the literature and has been used to produce 2-(6-Methylpyridin-3-yl)oxyquinoxaline in high yields.
Scientific Research Applications
2-(6-Methylpyridin-3-yl)oxyquinoxaline has been used in a variety of scientific research applications, including as a tool for studying the role of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the brain, and is involved in a wide range of physiological processes, including learning and memory. 2-(6-Methylpyridin-3-yl)oxyquinoxaline has been shown to selectively block a specific subtype of glutamate receptor, known as the NMDA receptor, making it a valuable tool for studying the role of these receptors in the brain.
properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-6-7-11(8-15-10)18-14-9-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKCJTIYSAFYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)



![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)

![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)



![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)